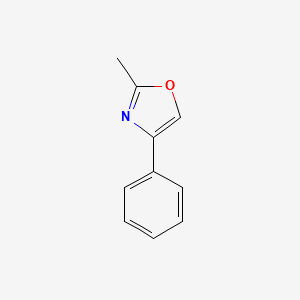

2-Methyl-4-phenyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTSBVMVXJRFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066641 | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-90-2 | |

| Record name | 2-Methyl-4-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Methyl-4-phenyloxazole Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-phenyloxazole

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[2][3][4] The this compound core, specifically, combines a reactive methyl group at the C2 position with the steric and electronic influence of a phenyl group at C4, making it a versatile building block for drug discovery and a target for synthetic methodology development.[5] Its derivatives have shown promise in various therapeutic areas, underscoring the need for robust and efficient synthetic routes.[4][6]

This guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound, grounded in mechanistic understanding and practical application. We will explore classical named reactions and modern advancements, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Methodology 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational and widely utilized method for constructing the oxazole ring.[7] The core principle of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone, driven by a strong dehydrating agent.[8][9][10] This method is valued for its reliability and directness in forming the heterocyclic core from acyclic precursors.

Mechanistic Rationale

The reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅).[6] The mechanism proceeds through several key steps:

-

Enolization: The ketone carbonyl of the 2-acylamino-ketone substrate is enolized under acidic conditions. This step is critical as it positions the nucleophilic enol oxygen for the subsequent cyclization.

-

Intramolecular Cyclization: The enol oxygen attacks the electrophilic carbonyl carbon of the amide group. This 5-endo-trig cyclization forms a five-membered oxazoline intermediate, specifically a 4,5-dihydrooxazol-5-ol derivative.

-

Dehydration: The hydroxyl group on the oxazoline intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water generates the aromatic oxazole ring, driven by the thermodynamic stability of the resulting aromatic system.

The choice of dehydrating agent is crucial; reagents like phosphorus oxychloride or trifluoromethanesulfonic acid have also been employed to facilitate the cyclization under varying conditions.[7][9]

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol provides a representative procedure for the synthesis of this compound starting from 2-amino-1-phenylethan-1-one.

Step 1: Acylation of 2-Amino-1-phenylethan-1-one

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).[6]

-

Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Cyclodehydration

-

Add the crude 2-acetamido-1-phenylethan-1-one to concentrated sulfuric acid at 0 °C with stirring.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.[6]

Methodology 2: Reaction of α-Haloketones with Amides

Another classical and effective route to substituted oxazoles involves the condensation of an α-haloketone with a primary amide.[8][11] This method, sometimes referred to as the Bredereck reaction, is particularly useful for synthesizing 2,4-disubstituted oxazoles.[11] For the target molecule, this involves the reaction of 2-bromoacetophenone with acetamide.

Mechanistic Rationale

The mechanism is a straightforward two-step process:

-

N-Alkylation: The nitrogen atom of the amide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone via an Sₙ2 reaction. This forms an N-acyl-α-amino ketone intermediate, the same type of precursor used in the Robinson-Gabriel synthesis.

-

Cyclodehydration: The intermediate then undergoes an acid- or base-catalyzed cyclodehydration, similar to the final steps of the Robinson-Gabriel pathway, to yield the final oxazole product. The reaction can often be performed in one pot.[12]

Modern variations of this reaction may employ different catalysts or reaction conditions, including microwave irradiation to accelerate the reaction.[4][13]

Caption: Synthesis of this compound from an α-haloketone.

Experimental Protocol: From 2-Bromoacetophenone and Urea (for 2-Amino-4-phenyloxazole analog)

While a direct protocol for acetamide was not detailed in the provided sources, a well-documented microwave-assisted synthesis using urea to produce the analogous 2-amino-4-phenyloxazole demonstrates the utility of this pathway.[13] This can be conceptually adapted for acetamide.

-

Reactant Mixture: In a flask suitable for microwave synthesis, dissolve 2-bromoacetophenone (1.0 eq) and acetamide (a molar excess, e.g., 5-7 eq) in a suitable high-boiling solvent like dimethylformamide (DMF).[13]

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 35 W) at a temperature of approximately 130-140 °C for 20-30 minutes.[13] Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[4]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.

Methodology 3: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][14][15] This reaction is prized for its mild conditions and broad substrate scope, making it a cornerstone of modern heterocyclic synthesis.[1][16]

Mechanistic Rationale

The elegance of the Van Leusen synthesis lies in the unique reactivity of TosMIC, which serves as a C2-N synthon.[17][18]

-

Deprotonation of TosMIC: A base (commonly K₂CO₃ or t-BuOK) deprotonates the acidic methylene carbon of TosMIC, generating a nucleophilic carbanion.[14][17]

-

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde (in this case, an in-situ generated precursor or a related starting material would be needed as the phenyl group is at C4, not C5). For a 4-substituted oxazole, a variation of the Van Leusen is required. However, the general principle of forming the oxazole ring from TosMIC is illustrative.

-

Cyclization: The resulting alkoxide intermediate attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline ring.[15][18]

-

Elimination: The key final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination drives the reaction forward and results in the formation of the aromatic oxazole ring.[1][18]

Caption: Generalized mechanism of the Van Leusen oxazole synthesis.

Comparative Summary of Synthesis Methods

| Method | Key Reagents | Typical Yields | Advantages | Disadvantages | Citations |

| Robinson-Gabriel | 2-Acylamino-ketone, H₂SO₄/P₂O₅ | Good to Excellent | Reliable, uses accessible precursors. | Requires harsh acidic conditions. | [8],[9],[10] |

| α-Haloketone + Amide | α-Haloketone, Primary Amide | Moderate to Good | Often a one-pot procedure, good functional group tolerance with modern methods. | α-Haloketones can be lachrymatory. | [11],[12],[13] |

| Van Leusen | Aldehyde, TosMIC, Base (K₂CO₃) | Good to Excellent | Mild conditions, high yields, broad scope. | TosMIC can be malodorous; standard method yields 5-substituted oxazoles. | [16],[14],[3],[18] |

Conclusion

The synthesis of this compound can be effectively achieved through several established methodologies. The Robinson-Gabriel synthesis remains a robust and reliable choice, proceeding from readily prepared 2-acylamino-ketones. The reaction of α-haloketones with amides offers a more direct, often one-pot, alternative that is amenable to modern techniques like microwave heating. While the classic Van Leusen synthesis is a premier method for 5-substituted oxazoles, its principles and variations are central to modern heterocyclic chemistry. The selection of a specific synthetic route will ultimately depend on factors such as starting material availability, desired scale, functional group tolerance, and the laboratory's technical capabilities. Each method provides a valid and trustworthy pathway to this valuable chemical scaffold, empowering further research and development in medicinal chemistry and beyond.

References

- MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022, August 10).

- NROChemistry. Van Leusen Reaction.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Organic Chemistry Portal. Van Leusen Reaction.

- Wikipedia. Van Leusen reaction.

- PubMed. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Organic Chemistry Portal. Van Leusen Oxazole Synthesis.

- PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- PubMed. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.

- Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (2025, August 7).

- Wikipedia. Robinson–Gabriel synthesis.

- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives.

- Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.

- SynArchive. Robinson-Gabriel Synthesis.

- ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles | Request PDF.

- Benchchem. A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- CymitQuimica. CAS 20662-90-2: this compound.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 20662-90-2: this compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 15. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Van Leusen Reaction [organic-chemistry.org]

- 18. Van Leusen Oxazole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenyloxazole

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Methyl-4-phenyloxazole (CAS No: 20662-90-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the fundamental properties of its derivatives is paramount for rational drug design and synthesis optimization.[1][2] This document synthesizes available computational data with field-proven experimental methodologies for determining critical parameters such as solubility, thermal stability, and spectroscopic identity. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility. This guide is structured to serve as an authoritative resource for scientists engaged in the characterization and application of novel oxazole derivatives.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] The unique electronic configuration of the oxazole ring imparts a combination of chemical stability and specific reactivity, allowing it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[3]

This compound, the subject of this guide, features a methyl group at the reactive C2 position and a phenyl group at the C4 position. The phenyl substituent enhances the molecule's aromatic character and influences its lipophilicity, while the methyl group can modulate steric and electronic properties. These substitutions are not trivial; they fundamentally impact the molecule's solubility, crystal packing, metabolic stability, and potential for pharmacological activity, making a thorough physicochemical characterization essential for its advancement in any research and development pipeline.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. Understanding these parameters is the first step in predicting its behavior in both chemical and biological systems.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and robust computational predictions provides a solid foundation for its profile. It is typically a solid at room temperature.[4] The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | 2-methyl-4-phenyl-1,3-oxazole | [5] |

| CAS Number | 20662-90-2 | [5] |

| Molecular Formula | C₁₀H₉NO | [4][5] |

| Molecular Weight | 159.18 g/mol | [5] |

| Monoisotopic Mass | 159.068413911 Da | [1] |

| Physical State | Solid at room temperature | [4] |

| XLogP3 (Lipophilicity) | 2.4 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| pKa (Conjugate Acid) | ~0.8 (estimated based on parent oxazole) | [6][7] |

Expert Insight: The XLogP3 value of 2.4 suggests moderate lipophilicity, a crucial parameter influencing a compound's ability to cross cell membranes. The topological polar surface area (TPSA) of 26 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, indicating that passive diffusion is not likely to be limited by polarity. The basicity of the oxazole nitrogen is weak; the parent compound's conjugate acid has a pKa of 0.8.[6] While the phenyl and methyl groups will slightly modulate this, significant protonation at physiological pH is not expected.

Spectroscopic and Thermal Characterization

Unambiguous identification and purity assessment are critical. This section outlines the expected spectroscopic signature and thermal behavior of this compound.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show a characteristic singlet for the C2-methyl group, signals in the aromatic region for the phenyl group, and a singlet for the C5-proton on the oxazole ring. ¹³C NMR would confirm the presence of all 10 carbon atoms, with distinct chemical shifts for the oxazole ring carbons (C2, C4, C5) and the phenyl and methyl carbons.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry should reveal a molecular ion peak [M]⁺ at m/z 159.[1] The fragmentation pattern would be key to confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C=N and C=C stretching vibrations from the oxazole and phenyl rings, as well as C-H stretching from the aromatic and methyl groups.

-

UV-Vis Spectroscopy: Aromatic systems like this compound are expected to absorb in the UV region. The UV spectrum of a similar compound, 2-methyl-4-phenyl-1,2,3-triazole, shows a maximum absorbance (λmax) around 252 nm.[8] A similar profile would be anticipated for this compound.

Thermal Stability (TGA/DSC)

While specific experimental data for this compound is not available, a standard approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to determine its thermal stability and melting point.

Causality Behind Experimental Choices: TGA is employed to determine the temperature at which the compound begins to decompose, a critical parameter for defining storage and handling conditions. DSC is used to precisely measure the melting point and the associated enthalpy of fusion, which provides information on the purity and crystalline nature of the solid.

Self-Validating Protocol: Thermal Analysis

-

Instrumentation: Calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan and a ceramic TGA pan.

-

TGA Protocol:

-

Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

-

-

DSC Protocol:

-

Use a sealed aluminum pan with an empty, sealed pan as a reference.

-

Perform a heat-cool-heat cycle:

-

Heat from 30 °C to a temperature below the decomposition point (determined by TGA) at 10 °C/min.

-

Cool to 30 °C at 10 °C/min.

-

Reheat at 10 °C/min.

-

-

The endothermic peak in the second heating scan provides the melting point (Tm) and enthalpy of fusion (ΔHm). The first scan reveals the thermal history, while the second provides data on the intrinsic material properties.

-

Aqueous Solubility: A Critical Parameter for Drug Development

Aqueous solubility is a master variable in drug discovery, profoundly impacting in vitro assay reliability, bioavailability, and formulation development.[9] For a compound like this compound, with moderate lipophilicity, determining its aqueous solubility is a priority. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

Causality Behind Experimental Choices: This method is chosen over kinetic solubility assays because it measures the true equilibrium solubility, which is a more accurate representation of the compound's behavior in a biological system at steady state. The use of a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. UV-Vis spectroscopy is a robust and accessible method for quantification, provided the compound has a suitable chromophore, which the phenyl-oxazole system does.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system by including steps for calibration and ensuring equilibrium is reached.

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.01 M Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4. Filter through a 0.45 µm membrane.[11]

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

-

Calibration Curve Generation:

-

Create a series of calibration standards ranging from 0.1 µM to 50 µM by diluting the DMSO stock solution into the PBS buffer. Ensure the final DMSO concentration in all standards is constant and low (e.g., ≤ 0.5%) to avoid co-solvency effects.

-

Measure the UV absorbance of each standard at the determined λmax.

-

Plot absorbance versus concentration and perform a linear regression to obtain the calibration curve equation. An R² value > 0.99 is required for a valid calibration.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to several vials each containing a known volume (e.g., 2 mL) of PBS (pH 7.4). The presence of undissolved solid is essential.

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator at 37 ± 1 °C for 24 hours to ensure equilibrium is reached.[12]

-

After incubation, visually confirm that excess solid remains.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. This step is critical to avoid artificially high readings.

-

-

Quantification:

-

Dilute the filtered supernatant with PBS buffer to bring its concentration within the linear range of the calibration curve.

-

Measure the UV absorbance of the diluted sample.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the final solubility of this compound in µg/mL or µM.

-

Conclusion

This compound is a foundational molecule within a chemical class of high therapeutic potential. This guide has established its core physicochemical identity through a synthesis of computational data and authoritative experimental protocols. While specific experimental values for its melting and boiling points remain to be published, the methodologies outlined herein provide a robust framework for their determination. The moderate lipophilicity and low polar surface area suggest favorable properties for drug development, a hypothesis that can be confidently tested using the detailed solubility protocol provided. By grounding our understanding in these fundamental properties, researchers can more effectively design and execute experiments, accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

The UV spectra of 2-methyl-4-phenyl-1,2,3-triazole ( 7 ) in media of different... (n.d.). ResearchGate. [Link]

-

DSC thermogram of compound 4 during heating and cooling scans. (n.d.). ResearchGate. [Link]

-

Oxazole, 2-methyl-4-phenyl-. (n.d.). PubChem. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). WHO. [Link]

-

Oxazole, 2-methyl-4,5-diphenyl-. (n.d.). NIST WebBook. [Link]

-

This compound (C10H9NO). (n.d.). PubChemLite. [Link]

-

2-Amino-4-phenyl oxazole. (n.d.). NIST WebBook. [Link]

-

2-Phenyl-oxazole-4-carboxylic acid methyl ester. (n.d.). PubChem. [Link]

-

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. (n.d.). PubChem. [Link]

-

THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. (n.d.). Revue Roumaine de Chimie. [Link]

-

Oxazole. (n.d.). Wikipedia. [Link]

-

Katke, S. P. (2023). A Theoretical Analysis of a 1,3 Oxazole Derivative Used As an Antifungal Active Agent That Varies With Ambient Temperature. Environmental Science: An Indian Journal. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

-

2-Methyl-4-phenyl-2-butanol. (n.d.). PubChem. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. [Link]

-

Oxazole.pdf. (n.d.). CUTM Courseware. [Link]

Sources

- 1. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CAS 20662-90-2: this compound | CymitQuimica [cymitquimica.com]

- 5. Oxazole, 2-methyl-4-phenyl- | C10H9NO | CID 88639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 2-Methyl-4-phenyloxazole (CAS: 20662-90-2)

This guide provides a comprehensive technical overview of 2-Methyl-4-phenyloxazole, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its fundamental properties, robust synthesis methodologies, chemical reactivity, and its role as a versatile scaffold in medicinal chemistry. The information presented herein is curated to provide both foundational knowledge and practical insights for its application in a laboratory setting.

Introduction to the this compound Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. It is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds and natural products.[1][2] The oxazole core is metabolically stable and serves as a rigid scaffold capable of orienting substituents in a defined three-dimensional space, making it ideal for targeted interactions with biological macromolecules.

This compound (CAS: 20662-90-2) is a specific derivative that features a methyl group at the 2-position and a phenyl group at the 4-position. This substitution pattern makes it an important building block in organic synthesis. Its aromatic character, combined with the potential for functionalization, allows for its use in creating diverse chemical libraries for applications in pharmaceuticals, agrochemicals, and even materials science, where it may exhibit fluorescence properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research. This compound is typically a solid at room temperature with moderate solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20662-90-2 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| IUPAC Name | 2-methyl-4-phenyl-1,3-oxazole | [3] |

| Monoisotopic Mass | 159.068413911 Da | [3] |

| Topological Polar Surface Area | 26 Ų | [3] |

| XLogP3-AA (LogP) | 2.4 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Public databases confirm the availability of 13C NMR and GC-MS data for this compound.[3]

-

¹H NMR Spectroscopy: A proton NMR spectrum would exhibit characteristic signals corresponding to the three distinct proton environments: a singlet for the methyl protons (CH₃) typically in the range of δ 2.4-2.6 ppm, a multiplet for the aromatic protons of the phenyl ring between δ 7.2-7.8 ppm, and a singlet for the lone proton on the oxazole ring (C5-H) appearing further downfield, often above δ 7.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would show signals for the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the oxazole ring (C2, C4, and C5).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159, corresponding to the compound's monoisotopic mass.

Core Synthesis Methodologies

The synthesis of the oxazole ring is a well-established field with several named reactions providing reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1][4][5] For the synthesis of this compound, the precursor would be N-(2-oxo-2-phenylethyl)acetamide. The causality behind this reaction lies in the use of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, which facilitates the intramolecular cyclization by removing a molecule of water, thus driving the reaction towards the formation of the stable aromatic oxazole ring.[1]

Caption: Workflow for the Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis

-

Preparation of Precursor: Synthesize N-(2-oxo-2-phenylethyl)acetamide by acylating 2-amino-1-phenylethan-1-one with acetic anhydride.[1]

-

Cyclodehydration: To the crude 2-acetamido-1-phenylethan-1-one, add a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Reaction: Heat the mixture, typically under reflux, for 1-3 hours, while monitoring the reaction's progress via Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, carefully pour the reaction mixture onto ice. Neutralize the solution with a base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Synthesis from α-Haloketones and Amides (Hantzsch-type)

A highly efficient and direct route involves the condensation of an α-haloketone with a primary amide. For this specific target, the reaction would be between 2-bromo-1-phenylethan-1-one (phenacyl bromide) and acetamide. The reaction proceeds via initial N-alkylation of the amide, followed by cyclization and dehydration to yield the oxazole.

Caption: Reactants for the Hantzsch-type synthesis.

Experimental Protocol: Hantzsch-Type Synthesis

-

Mixing Reactants: In a round-bottom flask, combine 2-bromo-1-phenylethan-1-one (1 equivalent) and acetamide (1.5-2 equivalents) in a suitable high-boiling solvent like dimethylformamide (DMF).

-

Heating: Heat the reaction mixture, often to temperatures above 100 °C, for several hours. Monitor by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product or to be extracted.

-

Extraction & Purification: Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water.

Chemical Reactivity and Potential Applications

The this compound molecule possesses a rich chemical character, making it a versatile intermediate for further synthetic elaboration.

Reactivity Profile

-

Aromaticity: The oxazole ring is an electron-rich aromatic system, though less so than furan or pyrrole. It can undergo electrophilic substitution, with the C5 position being the most susceptible, followed by C4.[5]

-

C2-Methyl Group: The methyl group at the C2 position can be deprotonated by strong organolithium bases. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles, allowing for the extension of the carbon chain at this position.

-

Stability: The compound is reported to be stable under standard laboratory conditions, including exposure to air and light for extended periods at room temperature.

Applications in Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][2][6][7][8]

This compound serves as an excellent starting point for generating compound libraries. For instance:

-

Derivatization of the Phenyl Ring: The phenyl group can be subjected to electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce new functional groups, which can modulate the compound's biological activity and pharmacokinetic properties.

-

Analogs and Bioisosteres: It can be used to synthesize analogs of known drugs or natural products, where the 2-methyl-4-phenyl-oxazole core acts as a bioisosteric replacement for other aromatic or heterocyclic systems. Studies on related 2-amino-4-phenyloxazole derivatives have shown promising antiprotozoal activity.[7]

Safety and Handling

As a standard practice for all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Safety Data Sheet (SDS): It is imperative to consult the material-specific SDS before any handling or use to be fully aware of all potential hazards and emergency procedures.

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile and valuable building block for synthetic and medicinal chemists. Its straightforward synthesis via robust and well-documented methods, combined with the proven pharmacological importance of the oxazole scaffold, ensures its continued relevance. The potential for diverse functionalization at multiple sites on the molecule allows for the systematic exploration of chemical space, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

-

Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. ResearchGate. Available at: [Link]

-

Oxazole, 2-methyl-4-phenyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. ResearchGate. Available at: [Link]

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available at: [Link]

-

4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]

-

2-Phenyl-oxazole-4-carboxylic acid methyl ester. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Van Leusen Reaction. YouTube. Available at: [Link]

-

IR and 1 H NMR spectral data. ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. Available at: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

Oxazole. Macmillan Group, Princeton University. Available at: [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available at: [Link]

-

4-benzylidene-2-phenyl-2-oxazolin-5-one. Chemsrc. Available at: [Link]

-

Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Madison. Available at: [Link]

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

-

Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. Available at: [Link]

-

SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxazole, 2-methyl-4-phenyl- | C10H9NO | CID 88639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-4-phenyloxazole

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the structural elucidation and characterization of 2-Methyl-4-phenyloxazole (C₁₀H₉NO, Mol. Wt.: 159.18 g/mol )[1]. As a significant heterocyclic scaffold in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure is paramount for research and development[2]. This document, structured from the perspective of a seasoned application scientist, moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the interpretation of spectral features, and the logic of a self-validating analytical workflow. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and field-proven protocols. While direct experimental spectra for this specific molecule are not universally available in public databases, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust predictive and interpretive framework.

Introduction: The Analytical Imperative for Oxazole Derivatives

The oxazole ring is a privileged structure in drug discovery, valued for its electronic properties and ability to engage in various biological interactions. The precise characterization of substituted oxazoles like this compound is the bedrock upon which all subsequent biological and material science studies are built. Spectroscopic methods provide a non-destructive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. Our approach is to integrate data from multiple techniques to build a cohesive and irrefutable structural assignment.

Below is a logical workflow for the comprehensive spectroscopic characterization of a synthesized heterocyclic compound such as this compound.

Caption: Spectroscopic characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Quality NMR Data

The fidelity of NMR data is directly dependent on meticulous sample preparation and instrument setup. The following protocol is a robust standard for compounds of this class[3].

A. Sample Preparation:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for many organic compounds and its well-characterized residual solvent signals (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) for referencing.

-

Concentration: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of CDCl₃.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for precise chemical shift calibration[4]. Filter the solution into a clean, dry 5 mm NMR tube.

B. Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Angle: 30 degrees (a smaller flip angle allows for faster repetition).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2 seconds (ensures full relaxation of protons for accurate integration).

-

Scans: 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition (Proton-Decoupled):

-

Pulse Angle: 45 degrees.

-

Acquisition Delay: 2-5 seconds (longer delay accounts for the slower relaxation of quaternary carbons).

-

Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

C. Data Processing:

-

Fourier Transform: Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully correct the phase to ensure all peaks are absorptive and apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

|---|---|---|---|---|

| Methyl (2-CH₃) | ~ 2.5 | Singlet (s) | 3H | The methyl group at the 2-position of an oxazole ring is deshielded by the C=N bond, typically appearing around 2.5 ppm[3]. Its isolation results in a singlet. |

| Phenyl (Ar-H) | ~ 7.2 - 7.8 | Multiplet (m) | 5H | Phenyl protons typically resonate in the 7-8 ppm region. The protons ortho to the oxazole ring will be most deshielded due to proximity to the heterocyclic system. |

| Oxazole (5-H) | ~ 7.5 - 7.7 | Singlet (s) | 1H | The single proton on the oxazole ring (at C5) is in an electron-deficient environment and is expected to appear as a sharp singlet in the aromatic region. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

|---|---|---|

| Methyl (2-C H₃) | ~ 14 | Typical chemical shift for an sp³ hybridized methyl carbon attached to an sp² carbon. |

| Phenyl (C -H) | ~ 125 - 130 | Aromatic carbons in the phenyl ring will appear in this characteristic region[5]. |

| Phenyl (C -ipso) | ~ 130 - 133 | The carbon of the phenyl ring directly attached to the oxazole (ipso-carbon) is a quaternary carbon and will have a distinct, often weaker, signal. |

| Oxazole (C 5) | ~ 120 - 125 | The C5 carbon of the oxazole ring is a methine carbon within the heterocyclic system. |

| Oxazole (C 4) | ~ 138 - 142 | The C4 carbon, bearing the phenyl group, is a quaternary carbon and is expected to be deshielded. |

| Oxazole (C 2) | ~ 160 - 165 | The C2 carbon, part of the O-C=N moiety, is the most deshielded carbon in the molecule, appearing significantly downfield[6]. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.

Experimental Protocol: Solid-State Analysis

-

Method: The Potassium Bromide (KBr) pellet method is standard for solid samples.

-

Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pelletizing: Press the powder under high pressure (several tons) in a die to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Corresponds to the C-H bonds of the phenyl and oxazole rings. |

| 3000 - 2850 | C-H Aliphatic Stretch | Medium | Corresponds to the C-H bonds of the methyl group. |

| ~ 1610 | C=N Stretch | Strong | A characteristic strong absorption for the carbon-nitrogen double bond within the oxazole ring. |

| ~ 1500 - 1450 | C=C Aromatic Stretch | Medium-Strong | These absorptions are characteristic of the phenyl ring vibrations. |

| ~ 1100 - 1000 | C-O Stretch | Strong | The C-O-C stretching vibration of the oxazole ring typically gives a strong band in this region. |

| Below 900 | C-H Aromatic Bend | Strong | Out-of-plane bending vibrations for the substituted phenyl ring. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Experimental Protocol: Electron Ionization (EI)

-

Introduction: The sample is typically introduced via a Gas Chromatography (GC) interface, which ensures only the pure compound enters the ion source.

-

Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy method induces reproducible fragmentation, creating a characteristic fingerprint.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

MS Data Interpretation

The molecular formula C₁₀H₉NO gives an exact mass of 159.0684 Da[1].

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion | Interpretation |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺˙ | Molecular Ion (M⁺˙) . This peak confirms the molecular weight of the compound. |

| 158 | [C₁₀H₈NO]⁺ | Loss of a hydrogen radical from the molecular ion, often from the methyl group. |

| 131 | [C₉H₉N]⁺˙ | Loss of carbon monoxide (CO) from the oxazole ring, a common fragmentation for such heterocycles[7]. |

| 118 | [C₈H₆O]⁺˙ | Result of a rearrangement followed by the loss of acetonitrile (CH₃CN), characteristic of 2-methyl substituted N-heterocycles[7]. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very stable and common fragment for phenyl-carbonyl or related systems. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the benzoyl cation. |

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a process of logical convergence. The molecular weight is unequivocally established by the molecular ion peak in the mass spectrum. IR spectroscopy confirms the presence of the key aromatic, oxazole, and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule's atomic connectivity. Each piece of data validates the others, culminating in a comprehensive and trustworthy structural assignment essential for any further research or development endeavor.

References

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

National Center for Biotechnology Information. (n.d.). Oxazole, 2-methyl-4-phenyl-. PubChem. Retrieved January 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

-

MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. Retrieved January 21, 2026, from [Link]

Sources

- 1. Oxazole, 2-methyl-4-phenyl- | C10H9NO | CID 88639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-4-phenyloxazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-methyl-4-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the molecule's structural features, preferred spatial arrangements, and the methodologies employed for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This structural motif is a prevalent scaffold in numerous biologically active molecules and functional materials.[1][2] The inherent electronic properties and the synthetic tractability of the oxazole ring make it a valuable building block in the design of novel therapeutic agents and specialized chemical probes.[3][4] Derivatives of oxazoles are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1]

This compound (C₁₀H₉NO) represents a fundamental structure within this class, featuring a methyl group at the 2-position and a phenyl group at the 4-position of the oxazole ring.[5] The conformational flexibility of the phenyl group relative to the oxazole ring is a key determinant of its interaction with biological targets and its overall physicochemical properties. Understanding this conformational landscape is therefore crucial for the rational design of new drugs and materials based on this scaffold.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by the fusion of two distinct chemical entities: a planar, aromatic oxazole ring and a phenyl substituent. The IUPAC name for this compound is 2-methyl-4-phenyl-1,3-oxazole.[5]

The Oxazole Core

The 1,3-oxazole ring is an aromatic heterocycle. Its planarity is a consequence of the sp² hybridization of its constituent carbon and nitrogen atoms. The delocalization of π-electrons across the ring confers aromatic stability. The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, impacting its reactivity and intermolecular interactions.

The Phenyl Substituent and the Biaryl-like Linkage

The phenyl group is attached to the C4 position of the oxazole ring. This C-C single bond between the two rings allows for rotational freedom, leading to different spatial arrangements, or conformations. This linkage is analogous to that in biphenyl and related systems, where the interplay between steric hindrance and electronic effects dictates the preferred dihedral angle between the rings.[6]

Conformational Analysis: The Phenyl-Oxazole Dihedral Angle

A critical aspect of the molecular structure of this compound is the dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring. This angle is determined by the balance of two opposing forces:

-

Steric Hindrance: The hydrogen atoms on the ortho positions of the phenyl ring and the atoms of the oxazole ring can sterically clash, disfavoring a completely planar conformation.

-

Electronic Conjugation: A planar arrangement would maximize the overlap of the π-orbitals of the phenyl and oxazole rings, leading to extended conjugation and electronic stabilization.

Due to the lack of a published crystal structure specifically for this compound, we must infer its likely conformation from data on analogous compounds and from theoretical considerations. Computational studies on biphenyl-like systems often reveal a twisted, non-planar ground state conformation to alleviate steric strain.

It is highly probable that this compound adopts a non-planar conformation in its ground state, with a dihedral angle that represents a compromise between maximizing π-conjugation and minimizing steric repulsion.

Synthesis of this compound

Several synthetic routes are available for the preparation of substituted oxazoles. The two most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[4]

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[7]

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: Workflow for the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base.[8] It is a versatile and widely used method for constructing the oxazole ring.[9]

Experimental Workflow: Van Leusen Oxazole Synthesis

Caption: Generalized workflow for the Van Leusen synthesis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.[10]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~ 2.5 | Singlet (s) | 3H |

| Phenyl (Ar-H) | ~ 7.2 - 7.8 | Multiplet (m) | 5H |

| Oxazole (CH) | ~ 7.9 | Singlet (s) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~ 14 |

| Phenyl (C-H) | ~ 125 - 129 |

| Phenyl (ipso-C) | ~ 130 |

| Oxazole (C-H) | ~ 135 |

| Oxazole (C-Ph) | ~ 145 |

| Oxazole (C-Me) | ~ 160 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities. The conformational flexibility of the phenyl ring is a key factor in how these molecules interact with their biological targets, such as enzymes and receptors. By modifying the substitution pattern on the phenyl ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and pharmacological profile.

Conclusion

This compound is a structurally significant heterocyclic compound with a conformation dictated by the rotational freedom of its phenyl substituent. While a definitive crystal structure is not yet available, a non-planar conformation is predicted based on theoretical principles and data from analogous structures. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of drug discovery and materials science. Further experimental and computational studies are warranted to precisely define its conformational landscape and to fully exploit its potential in various applications.

References

- B. Wu, J. Wen, J. Zhang, J. Li, Y.-Z. Xiang, X.-Q. Yu, An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields. Synlett, 2009, 500-504.

- C. Bracken, M. Baumann, A continuous flow process converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. J. Org. Chem., 2020, 85, 2607-2617.

- L. N. Chavan, G. Pashikanti, M. M. Goodman, L. S. Liebeskind, A stable triflylpyridinium reagent mediates a highly efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. J. Org. Chem., 2025, 90, 3727-3732.

- A new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives has been synthesized through the application of Erlenmeyer condition. Biointerface Research in Applied Chemistry, 2020.

-

PubChem. This compound. [Link]

-

ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

RSC Publishing. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. [Link]

- A series of 1,3-oxazole, 1,3-thiazole, isomeric 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3,4-tetrazole heterocycles was synthesized. Molecules, 2012, 17, 13582-13596.

- Six 1,3-oxazoles were synthetized in moderate to good yields by Van Leusen reaction in a pressure reactor. Molbank, 2018, 2018, M981.

- The five membered heterocyclic oxazole group plays an important role in drug discovery. Molecules, 2012, 17, 1378-1395.

- Oxazole is heterocyclic five membered rings that have been investigated in the development of novel compounds with promising therapeutic activities.

- Computer simulation of pathways of conformational isomerization of 1,3-oxathiane molecule. Russian Journal of General Chemistry, 2012, 82, 869–873.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 19631-19656.

- Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) has been synthesized and isolated in cryogenic matrices. The Journal of Physical Chemistry A, 2011, 115, 6819–6830.

-

Macmillan Group. Oxazole. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

- Computer Simulation of Biphenyl-Phenyl Ester Liquid Crystals. Molecular Crystals and Liquid Crystals, 1997, 308, 1-13.

- 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride.

- Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry.

-

Garcia Garibay Research Group. Experimental and Computational Modeling of Biphenyl Twisting in a Solid-to-Solid Carbene Reaction. [Link]

-

YouTube. Van Leusen Reaction. [Link]

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 2021, 45, 1378-1388.

- SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES. European Chemical Bulletin, 2022, 11, 146-151.

-

NIST WebBook. 2-Amino-4-phenyl oxazole. [Link]

-

YouTube. Synthesis of 4-Benzylidiene-2-phenyl oxazole-5-one from Glycine PART II. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxazole, 2-methyl-4-phenyl- | C10H9NO | CID 88639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Methyl-4-phenyloxazole

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2-Methyl-4-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures (UV-Vis and NMR). The insights generated from these computational studies are crucial for understanding the reactivity, stability, and potential biological activity of this compound, thereby guiding rational drug design and the development of novel organic materials.

Introduction: The Significance of this compound

This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.[3] The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The specific arrangement of a methyl group at the 2-position and a phenyl group at the 4-position on the oxazole ring in this compound imparts unique chemical and electronic properties that influence its interactions with biological targets.[2]

A thorough understanding of the electronic landscape of this molecule is paramount for predicting its behavior in different chemical and biological environments. Theoretical studies, particularly those employing quantum-chemical calculations, offer a powerful and cost-effective means to probe these properties at the atomic level. This guide details the application of such methods to this compound, providing a foundational understanding for researchers and professionals in drug development and materials science.

Theoretical Methodology: A Framework for In Silico Analysis

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[3][4][5]

Rationale for Method Selection

DFT is particularly well-suited for this analysis due to its balance of computational cost and accuracy in predicting molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen as it has been shown to provide reliable results for a wide range of organic molecules, including oxazole derivatives.[3][4] This functional combines the strengths of both Hartree-Fock theory and DFT. To ensure an accurate description of the electronic distribution, the 6-311G++(d,p) basis set was employed, which includes diffuse and polarization functions to account for the delocalized π-system and the presence of heteroatoms.[3]

Computational Workflow

The theoretical investigation follows a systematic workflow, as illustrated in the diagram below. This process ensures a comprehensive analysis of the molecule's electronic characteristics.

Figure 2: Molecular structure of this compound. [6] Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.164 |

| LUMO Energy (ELUMO) | -2.086 |

| HOMO-LUMO Gap (ΔE) | 4.078 |

| Ionization Potential (I) | 6.164 |

| Electron Affinity (A) | 2.086 |

| Global Hardness (η) | 2.039 |

| Chemical Potential (μ) | -4.125 |

| Electrophilicity Index (ω) | 4.179 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used. The presented values are consistent with those reported for similar oxazole derivatives. [7] The calculated HOMO-LUMO gap of 4.078 eV suggests that this compound is a relatively stable molecule with moderate reactivity. [7]This stability is a desirable characteristic for potential drug candidates, as it can contribute to a longer half-life in biological systems.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. [8][9]The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

The MEP map of this compound reveals that the most negative potential is localized around the nitrogen atom of the oxazole ring, making it a likely site for protonation and hydrogen bonding interactions. [10]The regions around the hydrogen atoms of the phenyl and methyl groups exhibit a positive potential, as expected. This information is crucial for understanding how the molecule might interact with receptor binding sites or other molecules.

Predicted Spectroscopic Properties

Theoretical calculations can also predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectrum of a molecule. The calculated UV-Visible spectrum of this compound is predicted to show a strong absorption band in the UV region, corresponding to π → π* electronic transitions within the conjugated system of the phenyl and oxazole rings. The predicted maximum absorption wavelength (λmax) can be compared with experimental data to confirm the molecule's identity. For similar phenyl-substituted heterocyclic compounds, these transitions typically occur in the range of 250-350 nm. [11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (1H and 13C) of a molecule. [13]These theoretical predictions can aid in the assignment of experimental NMR spectra. The calculated chemical shifts for this compound are expected to be in good agreement with experimental values, providing a powerful tool for structural elucidation.

Experimental Protocol: A Step-by-Step Guide to Theoretical Calculations

For researchers wishing to replicate or extend these findings, the following provides a generalized protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

Step 1: Molecular Structure Input

-

Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

-

Save the coordinates in a format compatible with the computational software (e.g., .mol or .gjf).

Step 2: Geometry Optimization

-

Set up the input file for a geometry optimization calculation.

-

Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).

-

Run the calculation.

Step 3: Frequency Calculation

-

Use the optimized geometry from Step 2 as the input for a frequency calculation.

-

Use the same method and basis set as in the optimization.

-

Verify that there are no imaginary frequencies, confirming a true energy minimum.

Step 4: Electronic Property Calculations

-

Using the optimized geometry, perform single-point energy calculations to obtain information about the molecular orbitals (HOMO, LUMO) and generate the MEP surface.

Step 5: Spectroscopic Predictions

-

For UV-Vis spectra, perform a TD-DFT calculation.

-

For NMR spectra, perform a GIAO calculation.

Step 6: Data Analysis

-

Visualize the molecular orbitals and the MEP surface.

-

Analyze the calculated energies, HOMO-LUMO gap, and other electronic parameters.

-

Compare the predicted spectra with experimental data if available.

Conclusion and Future Directions